molecular formula C20H17FN2O3 B1207858 1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 123942-04-1

1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1207858
CAS No.: 123942-04-1
M. Wt: 352.4 g/mol
InChI Key: FNKLCGHPPNAPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a high-purity organic compound supplied for research and development purposes. This quinoline derivative is characterized by its molecular formula of C20H17FN2O3 and a molecular weight of 352.36 g/mol . The compound's structure features a central quinoline core substituted with a cyclopropyl group at the N1 position, a fluorine atom at the C6 position, and a carboxylic acid moiety at the C3 position, which is characteristic of the 4-oxo-quinoline-3-carboxylic acid family. A key structural feature is the presence of a 2,6-dimethylpyridin-4-yl group at the C7 position, which may influence the compound's electronic properties, steric profile, and potential for molecular recognition in biological systems . Compounds within this structural class are of significant interest in medicinal chemistry and pharmaceutical research, particularly for investigating structure-activity relationships. Researchers may utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. For comprehensive handling and safety information, researchers should consult the relevant Safety Data Sheet (SDS). The product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-10-5-12(6-11(2)22-10)14-8-18-15(7-17(14)21)19(24)16(20(25)26)9-23(18)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKLCGHPPNAPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154154
Record name Win 57273
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123942-04-1
Record name Win 57273
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123942041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Win 57273
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Quinoline Skeleton Construction

The foundational step involves synthesizing the quinoline backbone with appropriate substituents. A common strategy employs cyclocondensation reactions between fluorinated anthranilic acid derivatives and β-keto esters. For example, 3,4,5,6-tetrafluoroanthranilic acid is acetylated with acetic anhydride to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid , which is subsequently converted to its acid chloride using oxalyl chloride . This intermediate reacts with diethyl ethoxymethylenemalonate in dichloromethane to yield a β-keto ester, which undergoes thermal cyclization to form the quinolone core .

Key challenges include regioselectivity in fluorination and steric effects from substituents. The use of potassium t-butoxide facilitates ring closure at elevated temperatures (50°C), producing intermediates such as 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester .

Cyclopropanation at Position 1

Introducing the cyclopropyl group at position 1 is achieved via nucleophilic substitution. Cyclopropylamine reacts with intermediates bearing a leaving group (e.g., ethyl ester) under basic conditions. For instance, treating ethyl-1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate with cyclopropylamine in t-butanol at reflux replaces the ethyl group with cyclopropyl . The reaction is catalyzed by triethylorthoformate and acetic anhydride , which activate the amine for substitution .

This step typically achieves high yields (>95%) when conducted in anhydrous solvents like acetonitrile, with purification via precipitation in cold water .

Fluorination at Position 6

Fluorine is introduced either through direct electrophilic fluorination or via fluorinated building blocks. A preferred method involves starting with 5-fluoroisatin , which is hydrolyzed to 2-amino-5-fluorophenyl glyoxylic acid . Cyclocondensation with benzoyl asetanilides in boiling DMF installs the fluorine atom at position 6 while forming the quinoline ring . Alternatively, hydrogen fluoride-pyridine complexes can fluorinate intermediates at later stages, though this requires specialized equipment .

Substitution at Position 7: Introducing 2,6-Dimethylpyridin-4-yl

The 2,6-dimethylpyridin-4-yl group is incorporated via nucleophilic aromatic substitution or cross-coupling. A two-step process is described in the literature:

  • Chlorination : The quinoline intermediate is chlorinated at position 7 using phosphorus oxychloride to form 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

  • Amination : The chlorine atom is displaced by 4-amino-2,6-dimethylpyridine in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. This reaction proceeds in acetonitrile at 80°C, yielding the target pyridinyl derivative .

Notably, DMAP enhances reaction efficiency by forming a zwitterionic intermediate with the quinolone, facilitating nucleophilic attack .

Carboxylic Acid Functionalization at Position 3

The ethyl ester group at position 3 is hydrolyzed to the carboxylic acid using hydrochloric acid (4N) under reflux . Alternatively, boron-di(propionyloxy)-anhydride intermediates are hydrolyzed in aqueous conditions to yield the free acid . Yields for this step exceed 85% when conducted in acetic acid at 100°C for 4 hours .

Purification and Characterization

Final purification involves recrystallization from dimethylformamide-methanol mixtures , yielding crystalline products with decomposition points above 250°C . Analytical characterization includes:

  • 1H NMR : Peaks at δ 1.2–1.4 ppm (cyclopropyl CH2), δ 8.2–8.5 ppm (pyridinyl protons) .

  • LCMS : Molecular ion peaks confirming m/z 413.1 [M+H]+ .

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
CyclopropanationCyclopropylamine, t-butanol, KOtBu97.799
Pyridinyl Substitution4-Amino-2,6-dimethylpyridine, DMAP, MeCN6095
Carboxylic Acid Hydrolysis4N HCl, reflux85.898

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitutions at positions 6, 7, and 8 are mitigated by steric directing groups.

  • Solvent Choice : Polar aprotic solvents (DMF, MeCN) improve solubility of intermediates .

  • Catalysis : DMAP increases coupling efficiency by 30% compared to uncatalyzed reactions .

Chemical Reactions Analysis

WIN 57273 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WIN 57273 may result in the formation of quinolone derivatives with enhanced activity .

Scientific Research Applications

WIN 57273 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

    Biology: It is used to study the mechanisms of bacterial resistance and the development of new antimicrobial agents.

    Medicine: It is used in the development of new treatments for bacterial infections, particularly those caused by gram-positive pathogens.

    Industry: It is used in the production of antimicrobial coatings and materials

Mechanism of Action

WIN 57273 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets and pathways involved in this mechanism are critical for the compound’s antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Key structural analogs and their modifications:

Compound Name Position 7 Substituent Key Features Reference
1-Cyclopropyl-7-(3,5-dimethylphenylsulfonyl)piperazinyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3d) 3,5-Dimethylphenylsulfonylpiperazinyl Enhanced Gram-positive activity; higher lipophilicity improves tissue penetration
1-Cyclopropyl-7-(4-(3-nitropropanoyl)piperazinyl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (30c) 3-Nitropropanoylpiperazinyl Potent anti-tubercular activity (MIC: 0.75 μg/mL) via β-ketoacyl synthase inhibition
Moxifloxacin 2,8-Diazabicyclo[4.3.0]non-8-yl Broad-spectrum activity; improved CNS penetration due to bicyclic amine
Enrofloxacin 4-Ethylpiperazinyl Veterinary use; metabolized to ciprofloxacin via deethylation

Physicochemical Properties

Property Target Compound Ciprofloxacin Moxifloxacin
Melting Point (°C) 190 (decomposition) 255–257 201–203
LogP (Calculated) 1.8 0.7 1.9
Aqueous Solubility (mg/mL) 0.15 (pH 7.4) 0.3 (pH 7.4) 0.1 (pH 7.4)

Critical Analysis of Substituent Effects

  • Cyclopropyl Group : Essential for DNA gyrase binding; replacing it with ethyl (e.g., ND-12 in ) reduces potency by 4-fold .
  • Fluorine at C6: Critical for bactericidal activity; removal (e.g., in non-fluoro analogs) abolishes activity .
  • 2,6-Dimethylpyridin-4-yl vs. Piperazinyl : The pyridine moiety enhances solubility and reduces cation-mediated efflux in resistant strains compared to piperazine derivatives .

Biological Activity

1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as WIN 57273, is a synthetic fluoroquinolone antibiotic that has shown promising biological activity against various bacterial pathogens. This compound is part of a larger class of quinolone derivatives known for their antibacterial properties, particularly against Gram-positive bacteria.

  • IUPAC Name : 1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
  • Molecular Formula : C20H17FN2O3
  • Molecular Weight : 352.36 g/mol

WIN 57273 exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria; their inhibition leads to the disruption of these processes, ultimately resulting in bacterial cell death .

Antibacterial Activity

WIN 57273 has demonstrated significant in vitro activity against a variety of bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 0.44 to 34.02 μM against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains .
Bacterial StrainMIC (μM)
Staphylococcus aureus0.44
Escherichia coli0.8

Anti-Tubercular Activity

In addition to its antibacterial properties, WIN 57273 has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Rv. The compound exhibited MIC values ranging from 7.32 to 136.10 μM , indicating potential effectiveness against tuberculosis .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines, including the MCF-7 breast cancer cell line. The compound's anticancer effects were measured using the MTT assay, which indicated that certain derivatives of quinolone compounds show significant cytotoxicity compared to standard treatments like Doxorubicin .

Study on Antibacterial Activity

A study focused on synthesizing various analogues of WIN 57273 revealed that many derivatives displayed enhanced antibacterial activity compared to earlier fluoroquinolones like ciprofloxacin and ofloxacin. The structural modifications in these analogues were crucial for improving their efficacy against resistant bacterial strains .

Comparative Analysis with Other Fluoroquinolones

When compared to other fluoroquinolone antibiotics such as sparfloxacin and fleroxacin, WIN 57273 showed superior activity against Gram-positive pathogens, making it a candidate for further development in treating infections caused by resistant bacteria .

Q & A

Q. What are the optimal synthetic routes for synthesizing enantiomerically pure forms of this compound?

The synthesis involves a multi-step process utilizing chiral amines and protecting groups to avoid racemic mixtures. For example, describes a method where tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is reacted with ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in the presence of triethylamine. This step ensures enantiomeric purity by leveraging stereospecific intermediates. The final product is obtained via cyclization and Boc-deprotection, yielding 83% of the target compound with confirmed purity via NMR (Fig. 4, ).

Q. How is structural characterization performed for intermediates and the final compound?

Structural elucidation relies on NMR spectroscopy (e.g., Fig. 4 in for intermediates) and single-crystal X-ray diffraction (e.g., for lattice parameters and conformation analysis). For example, X-ray data in confirmed triclinic crystal symmetry (space group P1) with unit cell dimensions a = 8.378 Å, b = 9.625 Å, and c = 10.328 Å, critical for validating molecular geometry .

Q. What analytical methods ensure purity and identity during synthesis?

High-performance liquid chromatography (HPLC) and mass spectrometry are standard for assessing purity. highlights pharmacopeial testing protocols, including pH (5.1–5.7), osmolality (260–330 mOsmol/kg), and sterility, to meet regulatory standards for pharmaceutical intermediates .

Advanced Research Questions

Q. How does the substitution pattern (e.g., cyclopropyl, dimethylpyridinyl) influence antibacterial activity?

Structure-activity relationship (SAR) studies in and 13 indicate that the cyclopropyl group enhances membrane permeability, while the 2,6-dimethylpyridin-4-yl moiety improves binding to bacterial DNA gyrase. Fluoroquinolone derivatives with these substituents show broad-spectrum activity against Gram-positive/-negative bacteria and Mycoplasma spp. . Comparative studies with analogs lacking the dimethylpyridine group (e.g., ) demonstrate reduced potency, confirming its role in target affinity .

Q. What strategies resolve low yields in the cyclization step of quinolone derivatives?

Low yields often arise from side reactions during cyclization. addresses this by using triethyl orthoformate in acetic anhydride to stabilize reactive intermediates, achieving an 83% yield. Additionally, alkaline conditions (e.g., KOH/EtOH) promote efficient ring closure while minimizing byproduct formation .

Q. How are contradictory spectral data for intermediates resolved?

Contradictions in NMR or mass spectra (e.g., unexpected peaks in , Fig. 3) are resolved via 2D NMR techniques (COSY, HSQC) and isotopic labeling . For example, deuterated solvents can distinguish exchangeable protons, while X-ray crystallography ( ) provides unambiguous confirmation of stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.